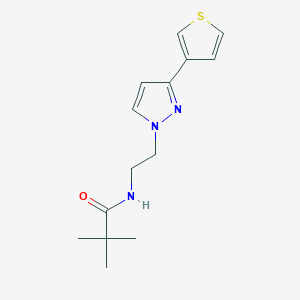
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that features a thiophene ring, a pyrazole ring, and a pivalamide group Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while pyrazole is a five-membered ring containing two nitrogen atoms The pivalamide group is derived from pivalic acid, a branched carboxylic acid
準備方法
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds or the cyclization of acetylenic esters.
Pyrazole Synthesis: Pyrazole rings are often synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The thiophene and pyrazole intermediates are then coupled using reagents such as palladium catalysts in cross-coupling reactions like the Suzuki-Miyaura coupling.
化学反応の分析
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted thiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
科学的研究の応用
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes and receptors, potentially modulating their activity . The pivalamide group may enhance the compound’s stability and bioavailability .
類似化合物との比較
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can be compared with other thiophene and pyrazole derivatives:
特性
IUPAC Name |
2,2-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-6-8-17-7-4-12(16-17)11-5-9-19-10-11/h4-5,7,9-10H,6,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYHLSUBVTENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
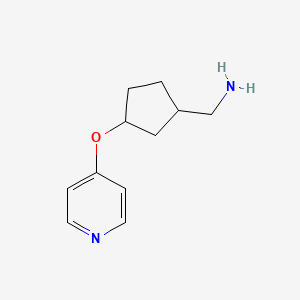
![2-Ethoxy-1-{4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2956590.png)

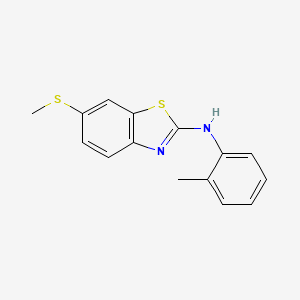
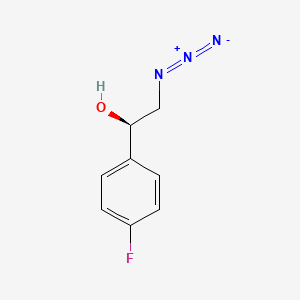
![4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID](/img/structure/B2956596.png)

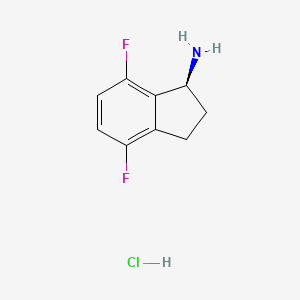
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2956599.png)
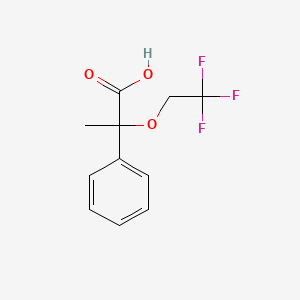
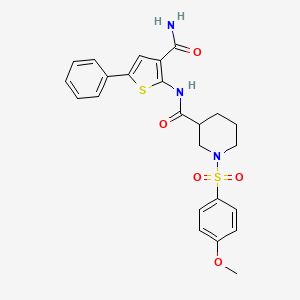
![2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956605.png)
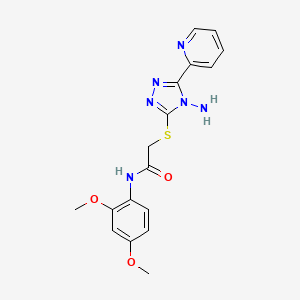
![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)
